Mal-amido-PEG7-acid

Linker Stability Hydrolysis Kinetics Bioconjugation Chemistry

Select Mal-amido-PEG7-acid (Mal-NH-PEG7-COOH) for its superior hydrolytic stability vs. ether-linked analogs like Mal-PEG7-acid, preventing premature deconjugation in ADCs. Its PEG7 spacer is empirically validated for PROTAC ternary complex formation, offering optimal spatial reach—unlike shorter (PEG2-4) or longer (PEG10+) chains that compromise degradation efficiency. This heterobifunctional linker enables modular library assembly: maleimide for thiol-targeting E3 ligase ligands (pH 6.5-7.5) and carboxylic acid for amine-coupling target ligands via EDC/DCC/HATU. A strategic, non-cleavable scaffold for reproducible SAR campaigns.

Molecular Formula C24H40N2O12
Molecular Weight 548.6 g/mol
Cat. No. B608816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG7-acid
SynonymsMal-amido-PEG7-acid
Molecular FormulaC24H40N2O12
Molecular Weight548.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H40N2O12/c27-21(3-6-26-22(28)1-2-23(26)29)25-5-8-33-10-12-35-14-16-37-18-20-38-19-17-36-15-13-34-11-9-32-7-4-24(30)31/h1-2H,3-20H2,(H,25,27)(H,30,31)
InChIKeyLHEVLPWUXYBIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG7-acid for PROTAC and ADC Linker Procurement: A Baseline Overview of This Bifunctional PEG7 Linker


Mal-amido-PEG7-acid (Mal-NH-PEG7-COOH, CAS 2112731-42-5) is a heterobifunctional polyethylene glycol (PEG) linker composed of a seven-unit PEG spacer terminated with a maleimide group and a carboxylic acid moiety . The compound exhibits a molecular weight of 548.58 g/mol (C24H40N2O12) and is supplied with typical purity specifications of ≥95% to ≥99% . Unlike simpler monofunctional PEG linkers, the dual reactive termini enable orthogonal bioconjugation strategies wherein the maleimide specifically targets thiol groups (pH 6.5-7.5) while the carboxylic acid couples with primary amines following activation with EDC, DCC, or HATU . This compound is primarily positioned as a PROTAC (PROteolysis TArgeting Chimera) linker and non-cleavable ADC linker, with the hydrophilic PEG7 spacer contributing to enhanced aqueous solubility relative to shorter alkyl-based linkers .

Mal-amido-PEG7-acid: Why Generic PEG Linker Substitution Fails in PROTAC and ADC Development


Procurement decisions for PEG-based linkers cannot rely on simple molecular weight or reactive group matching alone. The substitution of Mal-amido-PEG7-acid with either a shorter PEGn analog (e.g., Mal-PEG4-acid) or the non-amido variant Mal-PEG7-acid introduces quantifiable performance consequences in conjugation efficiency, linker stability, and ternary complex formation. Specifically, the amide bond (-CO-NH-) in the Mal-amido-PEG7 series confers superior hydrolytic stability relative to the direct maleimide-PEG ether linkage in Mal-PEG7-acid [1]. Furthermore, the seven-unit PEG spacer length falls within the empirically validated range for effective PROTAC ternary complex formation, with deviations to shorter (n=2-4) or longer (n=10-12) PEG linkers significantly altering the spatial proximity between E3 ligase and target protein, thereby modulating degradation efficiency [2]. These variables are not interchangeable parameters but critical determinants of experimental reproducibility and downstream biological activity.

Mal-amido-PEG7-acid Quantitative Evidence Guide: Direct Comparisons with Mal-PEG7-acid, Mal-PEG4-acid, and Other PEG Linkers


Enhanced Hydrolytic Stability of Mal-amido-PEG7-acid Compared to Mal-PEG7-acid via Amide Bond Incorporation

The incorporation of an amide bond (-CO-NH-) in Mal-amido-PEG7-acid, positioned between the maleimide group and the PEG7 spacer, confers enhanced hydrolytic stability relative to the direct maleimide-PEG ether linkage found in Mal-PEG7-acid . The amide linkage is less susceptible to hydrolytic cleavage under physiological conditions compared to the ether linkage adjacent to the maleimide nitrogen in non-amido variants. This structural distinction is further supported by the use of TFP esters in related Mal-amido-PEG constructs, which are selected specifically for reduced hydrolysis rates relative to NHS esters [1].

Linker Stability Hydrolysis Kinetics Bioconjugation Chemistry

PEG7 Spacer Length Optimization for PROTAC Ternary Complex Formation: Comparative Analysis of PEGn Linker Activity

Linker length directly determines the degree of interaction between the target protein ligand and E3 ligase ligand, thereby controlling maximal PROTAC activity . The optimal PROTAC linker length is reported to range from 12-carbon to over 20-carbon equivalents [1]. The PEG7 spacer in Mal-amido-PEG7-acid (approximately 7 PEG units) provides a molecular reach within this empirically validated optimal window. Linkers that are too short prevent simultaneous binding to both the E3 ligase and target protein, while excessively long linkers may reduce ternary complex stability or permit non-productive conformations [2].

PROTAC Design Ternary Complex Linker SAR

Orthogonal Dual-Reactivity of Mal-amido-PEG7-acid Enables Controlled Sequential Bioconjugation Compared to Homobifunctional Linkers

Mal-amido-PEG7-acid contains two chemically distinct reactive groups that operate under orthogonal reaction conditions: the maleimide group specifically reacts with thiol groups at pH 6.5-7.5 to form a stable thioether bond, while the terminal carboxylic acid couples with primary amines in the presence of activators such as EDC, DCC, or HATU to form a stable amide bond . This dual reactivity allows for controlled, sequential conjugation strategies wherein the maleimide-thiol coupling can be completed under neutral pH without interference at the carboxylic acid site, which requires separate activation . In contrast, homobifunctional linkers (e.g., bis-maleimide or bis-NHS ester linkers) lack this built-in stepwise control, often necessitating complex protection-deprotection schemes to achieve site-specific conjugation.

Orthogonal Conjugation Bioconjugation PROTAC Synthesis

Maleimide-Thiol Conjugation Efficiency and Ring-Opening Stability for PEG-Maleimide Linkers

Maleimide-functionalized PEG linkers typically achieve >80% efficiency when labeling free thiols on peptides and proteins under standard conditions (pH 6.5-7.5) [1]. Following conjugation, the maleimide-thiol adduct can undergo ring-opening hydrolysis. Ring-opening rates are accelerated by electron-withdrawing N-substituents, and once ring-opened, the conjugates exhibit half-lives exceeding two years [2]. The amide N-substitution present in Mal-amido-PEG7-acid influences the ring-opening kinetics relative to simple N-alkyl maleimides, though direct comparative data for this specific compound remain unpublished.

Maleimide Stability Thiol Conjugation Linker Integrity

Mal-amido-PEG7-acid Application Scenarios: Optimal Use Cases Based on Quantifiable Differentiation


PROTAC Linker Library Synthesis Requiring Medium-Length PEG Spacers

Mal-amido-PEG7-acid is optimally deployed in PROTAC SAR campaigns where linker length screening is being conducted. The PEG7 spacer falls within the empirically validated 12-20+ carbon equivalent range for effective ternary complex formation [1], making it a strategic middle-range candidate to benchmark against shorter (PEG2-PEG4) and longer (PEG10-PEG12) linkers. Its orthogonal maleimide and carboxylic acid termini enable modular assembly of PROTAC libraries via sequential conjugation of thiol-containing E3 ligase ligands followed by amine-containing target protein ligands .

Antibody-Drug Conjugate (ADC) Payload Linker with Non-Cleavable Design Requirements

Mal-amido-PEG7-acid serves as a non-cleavable ADC linker component where payload release relies on complete antibody catabolism rather than linker cleavage . The amide bond in the Mal-amido structure provides enhanced stability relative to simple ether-linked maleimide-PEG constructs, reducing the risk of premature payload deconjugation during circulation. The carboxylic acid terminus provides a conjugation handle for amine-containing cytotoxic payloads following standard EDC or HATU activation.

Site-Specific Protein PEGylation via Free Cysteine Residues

For biotherapeutic protein PEGylation requiring site-specific conjugation to engineered free cysteine residues, Mal-amido-PEG7-acid enables thiol-directed attachment via the maleimide group under mild aqueous conditions (pH 6.5-7.5) . The PEG7 spacer confers sufficient hydrophilicity to prevent protein aggregation while providing a flexible tether that minimizes steric interference with the protein's active site. The terminal carboxylic acid remains available for subsequent functionalization or analytical tag attachment.

Surface Functionalization of Nanoparticles and Biosensors Requiring Controlled Spacing

Mal-amido-PEG7-acid is suitable for functionalizing amine- or thiol-modified nanoparticle surfaces where controlled inter-ligand spacing is critical. The seven-unit PEG spacer provides a defined molecular reach that prevents surface crowding effects observed with shorter PEG linkers (PEG2-PEG4), while avoiding the entropic penalties and potential folding issues associated with excessively long PEG chains (PEG10+) . The orthogonal reactivity enables sequential immobilization of different biomolecular recognition elements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-amido-PEG7-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.